

# Spectroscopic Profile of 4-Chloro-3-cyanopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-3-cyanopyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-3-cyanopyridine** (CAS No: 89284-61-7), a key intermediate in medicinal chemistry and materials science.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Molecular Structure and Properties

- Molecular Formula: C<sub>6</sub>H<sub>3</sub>ClN<sub>2</sub><sup>[2]</sup>
- Molecular Weight: 138.55 g/mol <sup>[2]</sup>
- IUPAC Name: 4-chloropyridine-3-carbonitrile<sup>[2]</sup>
- Synonyms: 4-Chloronicotinonitrile<sup>[2]</sup>

## Spectroscopic Data Summary

The following sections present the available spectroscopic data for **4-Chloro-3-cyanopyridine**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted and reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Chloro-3-cyanopyridine**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 8.9	Singlet	-
H-5	7.6 - 7.7	Doublet	~5.0
H-6	8.6 - 8.7	Doublet	~5.0

Note: Specific experimental data with precise chemical shifts and coupling constants for **4-Chloro-3-cyanopyridine** is not widely available in the public domain. The data presented is based on typical values for similar pyridine derivatives and may vary depending on the solvent and experimental conditions.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	~152
C-3	~110
C-4	~145
C-5	~125
C-6	~150
CN	~115

Note: The  $^{13}\text{C}$  NMR data is predicted based on structure-activity relationships and known chemical shifts for substituted pyridines.[3] Quaternary carbons (C-3, C-4, and the nitrile carbon) are typically weaker in intensity.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Chloro-3-cyanopyridine** is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230	Strong	C≡N (Nitrile) stretching
~1580, 1470, 1400	Medium-Strong	C=C and C=N (Pyridine ring) stretching
~1100	Medium	C-Cl stretching
~800-900	Strong	C-H out-of-plane bending

Note: The data is based on typical IR absorption frequencies for the respective functional groups. PubChem indicates the availability of an FTIR spectrum obtained using a KBr wafer technique, which aligns with these expected values.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of **4-Chloro-3-cyanopyridine** would be expected to show the following key fragments.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
138/140	High	[M] <sup>+</sup> (Molecular ion peak, ~3:1 ratio due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
103	Medium	[M-Cl] <sup>+</sup>
76	Medium	[C <sub>5</sub> H <sub>2</sub> N] <sup>+</sup>

Note: The presented  $m/z$  values and fragmentation patterns are predicted based on the structure of **4-Chloro-3-cyanopyridine**.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **4-Chloro-3-cyanopyridine**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Chloro-3-cyanopyridine** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse program. Typical parameters include a  $30\text{-}45^\circ$  pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Due to the longer relaxation times of carbon nuclei, a larger number of scans (hundreds to thousands) is typically required. A relaxation delay of 2-5 seconds is common.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

### IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix a small amount of **4-Chloro-3-cyanopyridine** (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is

typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

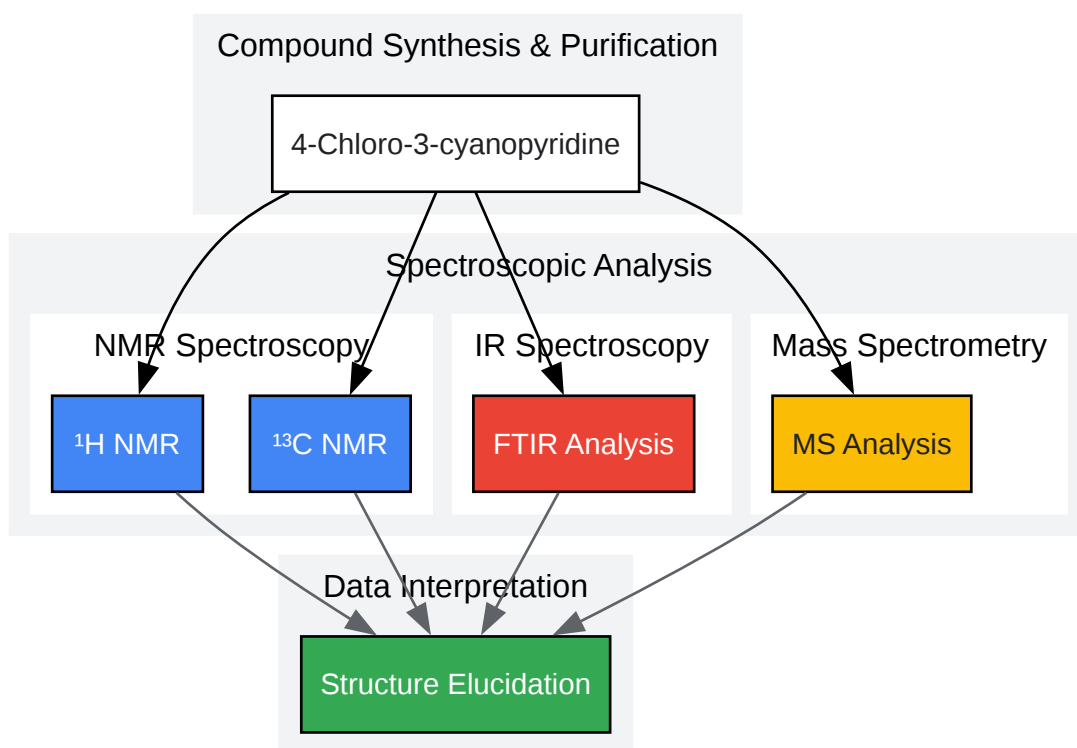
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **4-Chloro-3-cyanopyridine**.



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## References

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- 2. 4-Chloro-nicotinonitrile | C<sub>6</sub>H<sub>3</sub>CIN<sub>2</sub> | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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